molecular formula C16H9F3O B1624315 2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde CAS No. 437611-95-5

2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde

Cat. No. B1624315
M. Wt: 274.24 g/mol
InChI Key: GPRDKCXNKMUPEY-UHFFFAOYSA-N
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Description

“2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde” is an organic compound . It is a reagent used as an electrophilic component in a wide array of reactions .


Synthesis Analysis

The compound has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates, methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .


Molecular Structure Analysis

The empirical formula of the compound is C14H9F3O . The molecular weight is 250.22 . The SMILES string representation is FC(F)(F)c1ccc(cc1)-c2ccccc2C=O .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used in the Wittig-Horner reaction to prepare other complex organic compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.22 . The empirical formula is C14H9F3O . The compound’s structure can be represented by the SMILES string FC(F)(F)c1ccc(cc1)-c2ccccc2C=O .

Safety And Hazards

The safety data sheet for a similar compound, “2-[4-(Trifluoromethyl)phenyl]ethylamine”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled only outdoors or in a well-ventilated area .

Future Directions

The compound is provided to early discovery researchers as part of a collection of unique chemicals . It is used in the preparation of other complex organic compounds, indicating its potential for use in various research and industrial applications .

properties

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]ethynyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O/c17-16(18,19)15-9-6-12(7-10-15)5-8-13-3-1-2-4-14(13)11-20/h1-4,6-7,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRDKCXNKMUPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C#CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451010
Record name 2-(4-TRIFLUOROMETHYL-PHENYLETHYNYL)-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde

CAS RN

437611-95-5
Record name 2-(4-TRIFLUOROMETHYL-PHENYLETHYNYL)-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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